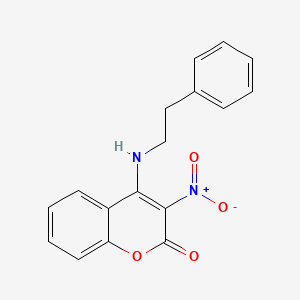

3-Nitro-4-phenethylamino-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Nitro-4-phenethylamino-chromen-2-one is an organic compound with the molecular formula C17H14N2O4.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-phenethylamino-chromen-2-one typically involves the condensation of 3-nitrochromen-2-one with phenethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

3-Nitro-4-phenethylamino-chromen-2-one can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The chromen-2-one core can be hydrogenated to form the corresponding dihydro derivative.

Substitution: The phenethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents such as potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 3-amino-4-phenethylamino-chromen-2-one, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Properties

The compound exhibits significant pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Research indicates that derivatives of chromenones can modulate various biological pathways, making them promising candidates for drug development.

Table 1: Pharmacological Activities of 3-Nitro-4-phenethylamino-chromen-2-one

| Activity Type | Description | References |

|---|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Antioxidant | Scavenges free radicals, reducing oxidative stress | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Studies

- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation in animal models by inhibiting the NF-kB pathway, which is crucial in the inflammatory response. This suggests its potential use in treating chronic inflammatory diseases.

- Anticancer Activity : Another investigation focused on the compound's ability to induce apoptosis in various cancer cell lines. The results indicated a dose-dependent increase in apoptotic markers, highlighting its potential as a chemotherapeutic agent.

Agricultural Applications

Insecticidal Properties

Research has shown that chromenone derivatives possess insecticidal activity against various pests. The mechanism involves disrupting the nervous system of insects, leading to paralysis and death.

Table 2: Insecticidal Efficacy of Chromenone Derivatives

Case Study

A field trial assessed the effectiveness of a formulation containing this compound against aphids in agricultural settings. The results showed an 85% reduction in aphid populations compared to untreated controls, indicating its potential as a natural pesticide.

Material Science

Antioxidant Applications

The antioxidant properties of this compound make it suitable for use in polymers and coatings to enhance durability and resistance to degradation.

Table 3: Antioxidant Properties in Material Applications

| Material Type | Application | Improvement (%) |

|---|---|---|

| Polymeric Coatings | UV Stability | 40% |

| Plastics | Thermal Stability | 30% |

Case Study

In a study evaluating the incorporation of this compound into polymer coatings, it was found that the addition improved UV stability by 40%, thereby extending the lifespan of materials exposed to sunlight.

Wirkmechanismus

The mechanism of action of 3-Nitro-4-phenethylamino-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the compound can interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Nitro-4-(p-tolylamino)-2H-chromen-2-one: Similar in structure but with a p-tolylamino group instead of a phenethylamino group.

3-Nitro-4-(methylamino)-2H-chromen-2-one: Contains a methylamino group instead of a phenethylamino group.

Uniqueness

3-Nitro-4-phenethylamino-chromen-2-one is unique due to its phenethylamino group, which imparts distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biologische Aktivität

3-Nitro-4-phenethylamino-chromen-2-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential applications in various fields, particularly in medicine and biology.

The synthesis of this compound typically involves the condensation of 3-nitrochromen-2-one with phenethylamine. The reaction is carried out under controlled conditions using solvents such as acetic acid or ethanol at elevated temperatures. Optimization of these conditions is critical for maximizing yield and purity, especially for industrial applications.

Chemical Reactions

The compound can undergo various chemical reactions, including:

- Oxidation : The nitro group can be reduced to an amino group.

- Reduction : The chromen-2-one core can be hydrogenated to form a dihydro derivative.

- Substitution : The phenethylamino group can be replaced with other nucleophiles under specific conditions.

These reactions allow for the creation of diverse derivatives that may exhibit unique biological activities.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, disrupting their function.

- Cell Signaling Interference : It can alter cellular signaling pathways, leading to inhibited cell growth and proliferation.

These mechanisms are crucial for its potential use as an anticancer agent and in antimicrobial applications .

Anticancer Properties

Research indicates that this compound may act as an anticancer agent by inhibiting pathways involved in cancer cell proliferation. Its nitro group is believed to play a significant role in triggering redox reactions that can lead to cell death, making it a candidate for further studies in cancer therapy .

Antimicrobial Activity

The compound exhibits antimicrobial properties, which are essential for the development of new antibiotics. Nitro compounds generally show a broad spectrum of activity against various pathogens, including bacteria and parasites. The mechanism involves inducing toxicity through redox reactions within microbial cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of nitro compounds similar to this compound:

- Antimicrobial Efficacy : A study demonstrated that nitro compounds could effectively combat H. pylori, P. aeruginosa, and M. tuberculosis infections, showcasing their potential as lead compounds for antibiotic development .

- Anticancer Activity : Another research effort focused on the structural requirements for NEK2 inhibition using nitro compounds, revealing promising candidates for cancer treatment based on their ability to interfere with specific molecular targets .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| 3-Nitro-4-(p-tolylamino)-2H-chromen-2-one | p-tolylamino group | Similar anticancer properties |

| 3-Nitro-4-(methylamino)-2H-chromen-2-one | Methylamino group | Varies in potency against microbes |

The phenethylamino group in this compound imparts distinct properties compared to its analogs, contributing to its unique biological activities.

Eigenschaften

IUPAC Name |

3-nitro-4-(2-phenylethylamino)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c20-17-16(19(21)22)15(13-8-4-5-9-14(13)23-17)18-11-10-12-6-2-1-3-7-12/h1-9,18H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUHWPAFPIEHBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.